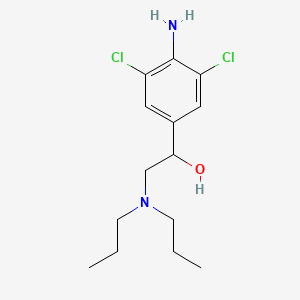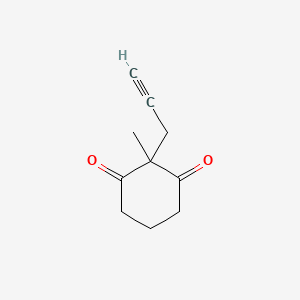![molecular formula C20H17NO2 B14681700 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid CAS No. 37439-47-7](/img/structure/B14681700.png)
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the acridine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid exerts its effects is primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, leading to the disruption of DNA replication and transcription processes. The compound’s planar structure facilitates this intercalation, making it a potent agent in disrupting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine (DMAC)
- 12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA)
Uniqueness
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and potential biological activity. Compared to DMAC and DMBA, this compound’s carboxylic acid group allows for further functionalization and derivatization, expanding its utility in various applications .
Propriétés
Numéro CAS |
37439-47-7 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2,2-dimethyl-1H-benzo[a]acridine-12-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-20(2)10-9-12-7-8-16-17(14(12)11-20)18(19(22)23)13-5-3-4-6-15(13)21-16/h3-10H,11H2,1-2H3,(H,22,23) |
Clé InChI |
HDJBWSOIUGXWLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC3=NC4=CC=CC=C4C(=C23)C(=O)O)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


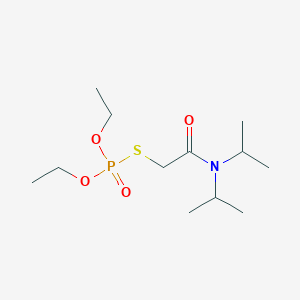

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
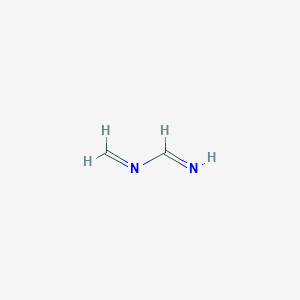


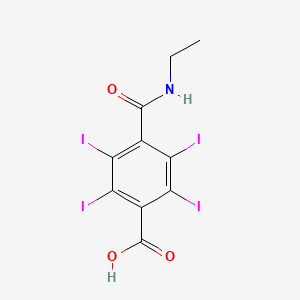

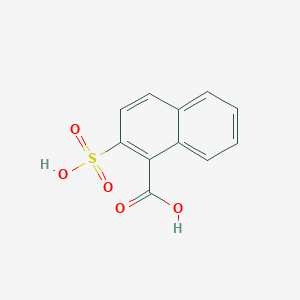
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)


